
1,2-Dichlorotriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorotriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the triphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichlorotriphenylene can be synthesized through several methods. One common approach involves the chlorination of triphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the triphenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where triphenylene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichlorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylenes, while oxidation can produce quinones.
Applications De Recherche Scientifique
1,2-Dichlorotriphenylene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 1,2-Dichlorotriphenylene exerts its effects involves interactions with various molecular targets. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its chemical reactions are determined by the nature of the substituents and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: A simpler aromatic compound with two chlorine atoms on a benzene ring.
1,2-Dichloronaphthalene: A polycyclic aromatic compound with two chlorine atoms on a naphthalene ring.
1,2-Dichloropyrene: Another polycyclic aromatic compound with chlorine atoms on a pyrene ring.
Uniqueness
1,2-Dichlorotriphenylene is unique due to its specific arrangement of chlorine atoms on the triphenylene core, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
144817-25-4 |
|---|---|
Formule moléculaire |
C18H10Cl2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
1,2-dichlorotriphenylene |
InChI |
InChI=1S/C18H10Cl2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H |
Clé InChI |
NDDYOEANXIFTCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

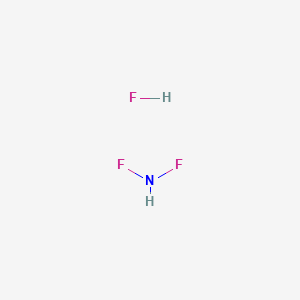
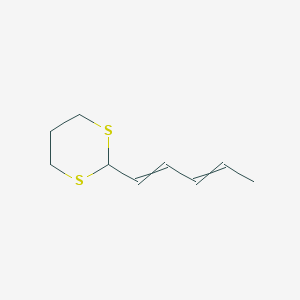
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)


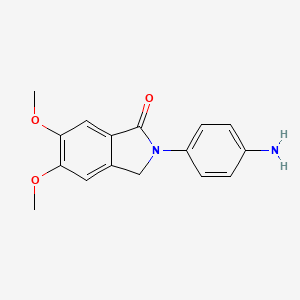
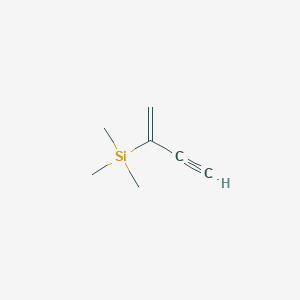
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

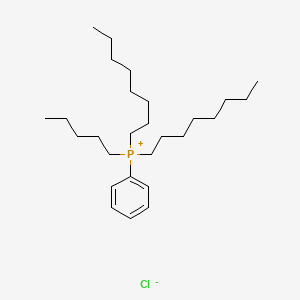
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)
